ethyl 2-(4-benzylbenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Overview
Description
The compound is a complex organic molecule likely containing a pyridine ring, which is a six-membered aromatic heterocycle . Pyridine and its derivatives are found in many active pharmaceuticals, natural products, and functional materials .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrimidines, which are similar to pyridines, can be synthesized through various methods . For instance, organolithium reagents have been used in the regioselective synthesis of new pyrimidine derivatives .Molecular Structure Analysis
The compound likely contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The nitrogen is sp2-hybridized, with two of the three sp2 orbitals forming sigma overlaps with the sp2 orbitals of neighboring carbon atoms .Scientific Research Applications
Synthesis Techniques and Chemical Reactions
Phosphine-Catalyzed Annulation : A study described the use of ethyl 2-methyl-2,3-butadienoate in a phosphine-catalyzed [4 + 2] annulation reaction, leading to the synthesis of highly functionalized tetrahydropyridines. Although not directly mentioning the specific compound, this research contextually relates to synthetic methods that could potentially apply to the synthesis of structurally similar compounds (Xue-Feng Zhu, J. Lan, & O. Kwon, 2003).
Cyclocondensation Reactions : Ethyl 3-aryl-2-cyano-2-butenoates were condensed with benzylideneanilines, indicating a route for synthesizing related compounds through cyclocondensation reactions, highlighting the flexibility in functionalizing the thieno[2,3-c]pyridine backbone (Tsvetanka Cholakova & K. Ivanov, 1988).
Synthesis and Characterization : A comprehensive study focused on the synthesis, thermal, X-ray, and DFT analyses of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, providing insights into the structural and electronic properties of such compounds (N. Çolak et al., 2021).
Photophysical and Chemical Properties
- Photophysical Properties Study : A novel series of ethyl 3-amino-4-cyanothieno[2,3-b]pyridine-2-carboxylates was synthesized, with a thorough investigation of their spectral-fluorescent properties. This research provides valuable information on the photophysical properties of thieno[2,3-b]pyridine derivatives, which could be relevant for the development of new materials or analytical methods (O. V. Ershov et al., 2019).
Mechanism of Action
Mode of Action
It’s worth noting that related pyrimidinamine derivatives act by inhibiting the electron transport in mitochondrial complex i . This inhibition disrupts the energy production in cells, leading to various downstream effects.
Result of Action
The inhibition of mitochondrial complex i, as seen in similar compounds, can lead to a decrease in atp production, potentially leading to cell death .
Properties
IUPAC Name |
ethyl 2-[(4-benzylbenzoyl)amino]-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-2-31-25(30)28-13-12-20-21(15-26)24(32-22(20)16-28)27-23(29)19-10-8-18(9-11-19)14-17-6-4-3-5-7-17/h3-11H,2,12-14,16H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJXIHJLNQREIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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